Cas no 58668-41-0 (N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide)
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide Chemical and Physical Properties
Names and Identifiers
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- Methanimidamide,N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyl-
- N'-(4-forMyl-3-Methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-diMethyliMinoforMaMide
- N'-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)-N,N-dimethylmethanimidamide
- BUTTPARK 5940-18
- N'-(4-formyl-5-methyl-2-phenyl-2H-pyrazol-3-yl)-N,N-dimethyl-formamidine
- AKOS001032615
- MFCD03152811
- 10N-564S
- J-502057
- EN300-18217811
- N-(4-FORMYL-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-N,N-DIMETHYLIMINOFORMAMIDE
- 58668-41-0
- (E)-N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylformimidamide
- Z56827841
- 1287746-15-9
- (E)-N'-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
- N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide
-
- MDL: MFCD03152811
- Inchi: 1S/C14H16N4O/c1-11-13(9-19)14(15-10-17(2)3)18(16-11)12-7-5-4-6-8-12/h4-10H,1-3H3/b15-10+
- InChI Key: BMBQSBRWMLAZAC-XNTDXEJSSA-N
- SMILES: O=CC1C(C)=NN(C2C=CC=CC=2)C=1/N=C/N(C)C
Computed Properties
- Exact Mass: 256.13200
- Monoisotopic Mass: 256.13241115g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 50.5Ų
Experimental Properties
- Melting Point: 86-89°C
- PSA: 50.49000
- LogP: 2.21460
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide Security Information
- HazardClass:IRRITANT
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32099-1g |
(E)-N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
58668-41-0 | 95% | 1g |
£231.00 | 2025-02-20 | |
| Apollo Scientific | OR32099-5g |
(E)-N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
58668-41-0 | 95% | 5g |
£693.00 | 2025-02-20 | |
| TRC | N026570-250mg |
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide |
58668-41-0 | 250mg |
$ 220.00 | 2022-06-03 | ||
| TRC | N026570-500mg |
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide |
58668-41-0 | 500mg |
$ 365.00 | 2022-06-03 | ||
| abcr | AB156523-1 g |
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide |
58668-41-0 | 1g |
€299.00 | 2022-09-01 | ||
| abcr | AB156523-5 g |
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide |
58668-41-0 | 5g |
€821.00 | 2022-09-01 | ||
| abcr | AB156523-10 g |
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide |
58668-41-0 | 10g |
€1,343.00 | 2022-09-01 | ||
| Apollo Scientific | OR32099-500mg |
(E)-N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
58668-41-0 | 95% | 500mg |
£147.00 | 2025-02-20 | |
| Apollo Scientific | OR32099-10g |
(E)-N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
58668-41-0 | 95% | 10g |
£1155.00 | 2025-02-20 | |
| Apollo Scientific | OR32099-25g |
(E)-N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide |
58668-41-0 | 95% | 25g |
£2541.00 | 2025-02-20 |
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide Suppliers
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide (CAS No. 58668-41-0): An Overview of a Promising Compound in Medicinal Chemistry
N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide (CAS No. 58668-41-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, often referred to by its systematic name, belongs to the class of pyrazoles and is characterized by its iminoformamide functional group. The combination of these structural elements endows the molecule with a diverse range of biological activities, making it a subject of extensive research in both academic and industrial settings.
The chemical structure of N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide is particularly noteworthy. The pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms, is a common scaffold in drug discovery due to its ability to modulate various biological targets. The presence of the formyl group at the 4-position and the methyl and phenyl substituents at the 3-position further enhances the molecule's reactivity and binding affinity. The iminoformamide moiety, consisting of an imine and formamide group, adds additional complexity and functionality to the compound.
Recent studies have highlighted the potential of N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. This makes it a promising candidate for the development of new anti-inflammatory agents with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research found that treatment with this compound led to significant reductions in tumor growth and metastasis in animal models of breast cancer.
The pharmacokinetic properties of N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethyliminoformamide have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential as a therapeutic agent. Its high oral bioavailability and low toxicity make it an attractive candidate for further clinical development.
In terms of synthetic methods, several approaches have been developed to prepare N'-(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-y l)-N,N-dimethyliminoformamide. One common method involves the condensation of 4-formylpyrazole with N,N-dimethylformamide dimethyl acetal, followed by subsequent functional group manipulations to achieve the desired structure. These synthetic routes are not only efficient but also scalable, making them suitable for large-scale production if needed.
The safety profile of N'-(4 -Formyl -3 -methyl -1 -phen yl -1 H -pyra zol -5 - yl ) -N , N -dim ethyliminof ormam ide has been evaluated through various toxicological studies. Results have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, N'-(4 -Form yl -3 -m eth yl -1 -phe n yl -1 H -pyra z ol -5 - yl ) -N , N -dim ethyliminof ormam ide (CAS No. 58668 -4 1 -0) represents a promising compound in medicinal chemistry with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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